

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B572175

[Get Quote](#)

An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

This technical guide provides a comprehensive overview of **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Compound Identification

The image you are requesting does not exist or is no longer available.

imgur.com

CAS Number: 1273577-17-5[\[1\]](#) Chemical Structure:

Figure 1: Chemical structure of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine.

The structure features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. A bromine atom is substituted at position 3, and an amine group is at position 7. This scaffold is a privileged structure in medicinal chemistry, frequently utilized for developing kinase inhibitors.

Physicochemical Properties

The key quantitative data for **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	1273577-17-5	[1]
Molecular Formula	C ₆ H ₅ BrN ₄	[1]
Molecular Weight	213.03 g/mol	[1]
Purity	≥97%	[1]

Experimental Protocols: Synthesis

The synthesis of **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** can be achieved through a multi-step process. The pyrazolo[1,5-a]pyrimidine core is typically formed first, followed by sequential functionalization. While a direct, one-pot synthesis for this specific molecule is not detailed in the provided literature, a logical synthetic pathway can be constructed based on established methods for analogous compounds.[\[2\]](#)[\[3\]](#)

Proposed Synthetic Pathway:

The synthesis generally involves three key stages:

- Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is often achieved via the cyclocondensation of a 3-amino-1H-pyrazole with a β -dicarbonyl compound or a similar 1,3-bis-electrophile.[\[4\]](#)
- Bromination: Introduction of the bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.
- Amination: Introduction of the amine group at the 7-position, often through nucleophilic substitution of a leaving group like chlorine.

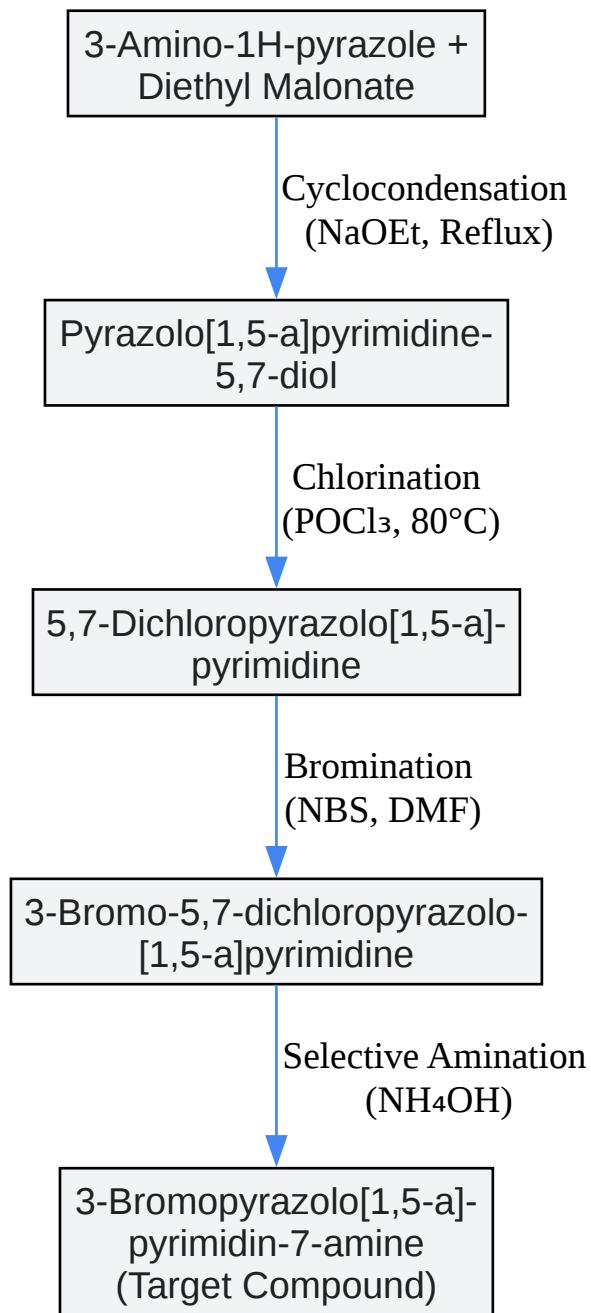
Below is a detailed hypothetical protocol based on these principles.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-7(4H)-one

- Reagents: 3-Amino-1H-pyrazole, Diethyl malonate, Sodium ethoxide.
- Procedure: 3-Amino-1H-pyrazole is reacted with diethyl malonate in the presence of a strong base like sodium ethoxide. The mixture is refluxed in ethanol for approximately 24 hours.^[3] The resulting product, a dihydroxy-heterocycle, is isolated after cooling and acidification.

Step 2: Chlorination to 7-Chloropyrazolo[1,5-a]pyrimidine

- Reagents: Pyrazolo[1,5-a]pyrimidine-7(4H)-one from Step 1, Phosphorus oxychloride (POCl_3).
- Procedure: The product from the previous step is treated with excess phosphorus oxychloride (POCl_3) and heated to approximately 80°C for 5 hours.^[3] After the reaction, excess POCl_3 is removed under vacuum. The residue is carefully poured onto ice, and the resulting precipitate (7-chloropyrazolo[1,5-a]pyrimidine) is filtered, washed with water, and dried.

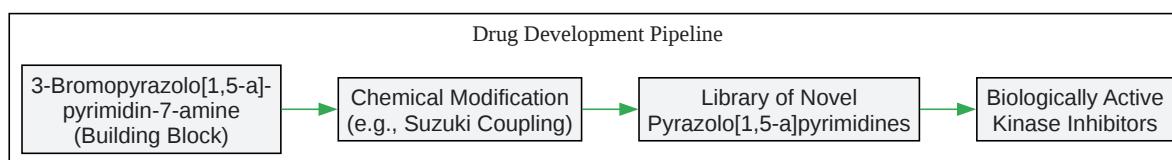

Step 3: Bromination to 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

- Reagents: 7-Chloropyrazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
- Procedure: The 7-chloro intermediate is dissolved in DMF. N-Bromosuccinimide (NBS) is added portion-wise at room temperature with stirring. The reaction is typically allowed to proceed for 1-2 hours.^[5] The product is precipitated by adding water, then filtered and washed to yield 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine.

Step 4: Amination to **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine**

- Reagents: 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, Ammonia source (e.g., ammonium hydroxide), Solvent (e.g., Dioxane or Ethanol).
- Procedure: The 3-bromo-7-chloro intermediate is dissolved in a suitable solvent in a sealed reaction vessel. An excess of an ammonia source is added, and the mixture is heated. The

chlorine atom at position 7 is highly reactive and susceptible to nucleophilic substitution by the amine.^[3] After cooling, the product is isolated by filtration or extraction.


[Click to download full resolution via product page](#)

A potential synthetic workflow for the target compound.

Biological Activity and Applications

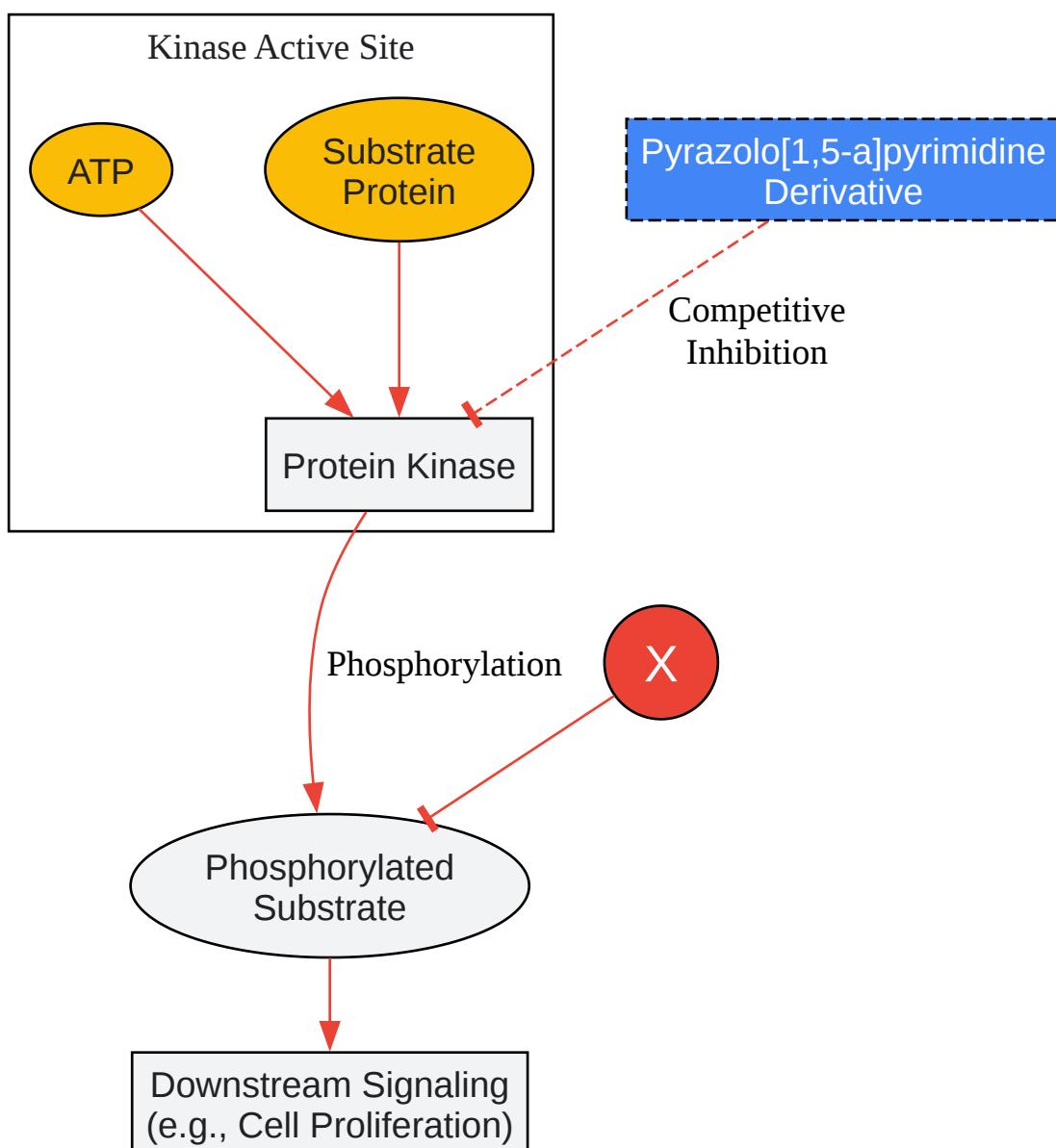
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors.^[2] These compounds are crucial in targeted cancer therapy as protein kinases are key regulators of cellular signaling and are frequently dysregulated in various cancers.^[2]

Primary Application: Kinase Inhibitor Intermediate **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules.^[6] Its structure is often incorporated into potential therapeutic agents for treating diseases such as cancer, inflammation, and autoimmune disorders.^[6] The bromine at position 3 provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to fine-tune biological activity.^[2]

[Click to download full resolution via product page](#)

Role as a key intermediate in drug discovery.

Mechanism of Action: Targeting Kinase Signaling Pathways Derivatives of the pyrazolo[1,5-a]pyrimidine core act as ATP-competitive inhibitors of protein kinases.^[2] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that control cell proliferation, survival, and differentiation.


Kinases that have been successfully targeted by this class of compounds include:

- Cyclin-Dependent Kinases (CDKs): Inhibition of CDK1, CDK2, and CDK9 leads to cell cycle arrest and apoptosis, making these compounds potent anti-proliferative agents.^{[7][8]}
- Receptor Tyrosine Kinases (RTKs): Inhibition of kinases like Fibroblast Growth Factor Receptors (FGFRs) and FMS-like tyrosine kinase 3 (FLT3) is a strategy for treating cancers

where these pathways are aberrantly activated.[9][10]

- Other Serine/Threonine Kinases: Targets such as B-Raf and MEK are also relevant, particularly in melanoma treatment.[2]

The mechanism often involves exploiting checkpoint deficiencies in cancer cells. For instance, compounds from this family have been shown to selectively kill cancer cells that are deficient in the p21 protein, a key cell cycle inhibitor.[7]

[Click to download full resolution via product page](#)

General mechanism of ATP-competitive kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine [myskinrecipes.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity evaluation of novel 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromopyrazolo[1,5-a]pyrimidin-7-amine CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572175#3-bromopyrazolo-1-5-a-pyrimidin-7-amine-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com